molecular formula C3H7N3 B8039351 4,5-dihydro-1H-pyrazol-3-amine

4,5-dihydro-1H-pyrazol-3-amine

Cat. No. B8039351
M. Wt: 85.11 g/mol
InChI Key: KMFMGDTYKKZYSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-dihydro-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C3H7N3 and its molecular weight is 85.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Monoamine Oxidases Inhibition : Derivatives of 4,5-dihydro-(1H)-pyrazole, specifically 1,3,5-triphenyl derivatives, have shown significant inhibitory activity on monoamine oxidases and bovine serum amine oxidase. These compounds act through a reversible mode and have potential as the third generation of monoamine oxidase inhibitors (Manna et al., 1998).

  • Oxidation of Amines and Sulfides : 3-Bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole has been used to produce amine oxides and sulfoxides with high yield. This indicates its potential use in organic synthesis and transformations (Baumstark & Chrisope, 1981).

  • Synthesis of Heterocyclic Ketene Aminal Derivatives : An efficient one-pot synthesis method for 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals using a solvent-free and catalyst-free condition was developed. These compounds are promising for drug discovery (Yu et al., 2013).

  • Inhibition of Various Amine Oxidases : A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and found to be reversible, non-competitive inhibitors of monoamine oxidases. These compounds exhibit potent inhibition, suggesting their potential in therapeutic applications (Manna et al., 2002).

  • Synthesis of 1H-furo[2,3-c]pyrazole-4-amine Derivatives : Novel 1H-furo[2,3-c]pyrazole-4-amines were synthesized in a one-pot reaction. This method is environmentally friendly and efficient, yielding products with good purity, suitable for further pharmacological exploration (Noruzian et al., 2019).

  • Regioselectivity in Ullmann and Acylation Reactions : The regioselectivity of Ullmann and acylation reactions in C4-C5 fused pyrazol-3-amines was studied, providing insights into the behavior of these reactions in different fused pyrazol-3-amines (Bou-Petit et al., 2020).

  • Synthesis of Nonlinear Optical Chromophores : Formyl derivatives of polyfluorinated triphenyl-4,5-dihydro-1H-pyrazoles were synthesized and used as donor building blocks in donor–acceptor dyes for potential applications in nonlinear electro-optics (Shelkovnikov et al., 2019).

  • Design and Evaluation of Antitumor Agents : 3-Aryl-4-alkylpyrazol-5-amines were synthesized and evaluated for their antitumor activities. These compounds represent a promising scaffold for novel antitumor drugs (Ma et al., 2020).

properties

IUPAC Name

4,5-dihydro-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3/c4-3-1-2-5-6-3/h5H,1-2H2,(H2,4,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFMGDTYKKZYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNN=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-dihydro-1H-pyrazol-3-amine
Reactant of Route 2
4,5-dihydro-1H-pyrazol-3-amine
Reactant of Route 3
4,5-dihydro-1H-pyrazol-3-amine
Reactant of Route 4
4,5-dihydro-1H-pyrazol-3-amine
Reactant of Route 5
4,5-dihydro-1H-pyrazol-3-amine
Reactant of Route 6
4,5-dihydro-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.